molecular formula C8H9NO4S B14842900 N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide

N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14842900
M. Wt: 215.23 g/mol
InChI Key: OUMKSNXEVCTXNB-UHFFFAOYSA-N
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Description

N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.22 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxybenzaldehyde with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methanesulfonamide group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the formyl group.

    N-(2-Nitrophenyl)methanesulfonamide: Contains a nitro group instead of a formyl group.

    N-(2-Chlorophenyl)methanesulfonamide: Contains a chloro group instead of a formyl group.

Uniqueness

N-(2-Formyl-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(2-formyl-6-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-8-6(5-10)3-2-4-7(8)11/h2-5,9,11H,1H3

InChI Key

OUMKSNXEVCTXNB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1O)C=O

Origin of Product

United States

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